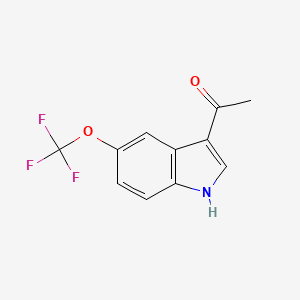

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

CAS No.: 1386456-79-6

Cat. No.: VC2950246

Molecular Formula: C11H8F3NO2

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1386456-79-6 |

|---|---|

| Molecular Formula | C11H8F3NO2 |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | 1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |

| Standard InChI | InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3 |

| Standard InChI Key | LVUWVVFUXQNPSE-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F |

| Canonical SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F |

Introduction

Chemical Properties and Structure

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone consists of an indole ring system with two key functional groups: a trifluoromethoxy group at the 5-position and an ethanone (acetyl) moiety at the 3-position. This structural arrangement contributes to its unique chemical and biological properties.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Name | 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone |

| CAS Number | 1386456-79-6 |

| Molecular Formula | C₁₁H₈F₃NO₂ |

| Molecular Weight | 243.18 g/mol |

| Appearance | Solid |

| Structural Features | Indole core with trifluoromethoxy at C-5 and acetyl at C-3 |

The compound's structure includes a nitrogen-containing heterocycle (indole) with an electronegative trifluoromethoxy group. The presence of the trifluoromethoxy group significantly influences the compound's physical and chemical properties compared to non-fluorinated analogs. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, which are valuable characteristics for pharmaceutical applications.

Structural Comparison with Related Compounds

The trifluoromethoxy group distinguishes this compound from similar indole derivatives, such as 1-(5-methoxy-1H-indol-3-yl)ethanone (CAS: 51843-22-2) and 1-(5-fluoro-1H-indol-3-yl)ethanone (CAS: 99532-53-3) . This structural difference is significant because the trifluoromethoxy group imparts distinctive properties:

| Compound | Molecular Weight | Key Difference from 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone |

|---|---|---|

| 1-(5-Methoxy-1H-indol-3-yl)ethanone | 189.21 g/mol | Contains methoxy instead of trifluoromethoxy group |

| 1-(5-Fluoro-1H-indol-3-yl)ethanone | 177.17 g/mol | Contains fluoro instead of trifluoromethoxy group |

| 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)-ethanone | 265.31 g/mol | Contains hydroxy group and additional methyl and phenyl groups |

The trifluoromethoxy group's distinctive electronic and steric properties contribute to the compound's potential pharmaceutical applications, enhancing both lipophilicity and metabolic stability compared to simple methoxy or fluoro substitutions .

Synthesis Methods

Several methods have been reported for the synthesis of fluorinated indole derivatives, which can be adapted for the preparation of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone. These synthetic approaches vary in complexity, yield, and starting materials.

Friedel-Crafts Acylation

One common approach for introducing the acetyl group at the 3-position of indole derivatives is through Friedel-Crafts acylation. This reaction typically employs acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) . For 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, the reaction would start with 5-trifluoromethoxy-1H-indole:

-

The 5-trifluoromethoxy-1H-indole is treated with acetyl chloride in the presence of AlCl₃

-

The reaction preferentially occurs at the C-3 position due to the inherent reactivity of indoles

-

The product is isolated after workup and purification

This method has been documented to produce good yields (typically 60-70%) for similar indole derivatives .

Formylation and Oxidation

An alternative synthetic route involves a two-step process:

-

Formylation of 5-trifluoromethoxy-1H-indole using the Vilsmeier-Haack reaction (POCl₃/DMF)

-

Oxidation of the resulting aldehyde to the corresponding ketone

This approach has been reported for similar indole derivatives, with the formylation step typically yielding around 53% for trifluoromethyl-substituted indoles .

From Nitrostyrene Derivatives

A more elaborate synthetic pathway involves:

-

Catalytic olefination of 2-nitrobenzaldehydes with trifluoromethylation reagents to form trifluoromethylated ortho-nitrostyrenes

-

Reaction with pyrrolidine to prepare α-CF₃-β-(2-nitroaryl) enamines

-

Reduction of the nitro group with Fe-AcOH-H₂O system, initiating intramolecular cyclization to form indole

-

Subsequent acylation to introduce the acetyl group at C-3

Applications in Organic Chemistry

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds.

As a Building Block for Complex Molecules

The compound's unique structure makes it a valuable intermediate for the synthesis of more complex molecules, especially those with potential biological activity. The presence of the reactive acetyl group at the 3-position enables various transformations:

-

Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes

-

Aldol condensations to extend the carbon chain

-

Reduction to form the corresponding alcohol

-

Use as a precursor for heterocyclic ring formation

A specific example is the synthesis of trifluoromethyl(indolyl)phenylmethanols, which can be prepared by reacting indoles with aromatic fluoromethyl ketones in the presence of K₂CO₃ and n-Bu₄PBr in water. These reactions typically give good to excellent yields without requiring column chromatographic purification .

Formation of Medicinally Relevant Derivatives

The compound can be transformed into various derivatives with potential medicinal applications:

| Derivative Type | Reaction Conditions | Potential Applications |

|---|---|---|

| Thiosemicarbazone derivatives | Reaction with thiosemicarbazide in ethanol with HCl | Antimicrobial and anticancer agents |

| Oxadiazole derivatives | Cyclization reactions with appropriate reagents | Anti-inflammatory agents |

| α,β-Unsaturated trifluoromethyl ketones | Condensation with aldehydes | Enzyme inhibitors |

| Trifluoromethyl-indole-thiazole hybrids | Multi-step synthesis | Biological activity screening |

These transformations have been documented for similar indole derivatives containing fluorine substitutions .

Of particular interest is the potential incorporation of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone into more complex structures. For example, it is a structural component of Mosnodenvir, a compound that has reached phase II clinical trials . This demonstrates the compound's utility in developing pharmaceutically relevant molecules.

Structure-Activity Relationships

Research on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives has demonstrated their potential as anti-inflammatory agents, specifically as IL-1 receptor inhibitors . The trifluoromethoxy group at the 5-position is particularly significant as it enhances the compounds' inhibitory effects. Similar structure-activity relationships likely apply to 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone derivatives, where the combination of the indole core with the trifluoromethoxy substituent could yield molecules with improved biological activity profiles.

Recent Research Developments

Recent research involving 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone or closely related structures has focused on expanding their applications and understanding their properties.

Development of Novel Synthetic Methods

Modern synthetic approaches aim to provide more efficient and environmentally friendly methods for preparing fluorinated indole derivatives:

-

Catalytic methods for direct trifluoromethoxylation of indoles

-

Metal-catalyzed coupling reactions for introducing the acetyl group

-

One-pot procedures to streamline synthesis

-

Green chemistry approaches using water as a solvent or ultrasonic activation

These methodological advances facilitate access to 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone and related compounds for further research and applications .

Incorporation into Pharmaceutical Candidates

The compound's structural features make it valuable for developing pharmaceutical candidates. Recent research has explored its incorporation into complex molecules with potential therapeutic applications:

-

As a component in Mosnodenvir, a drug candidate that has reached phase II clinical trials

-

In the development of compounds targeting specific biological receptors, such as IL-1 receptors

-

As a building block for compounds designed to address inflammatory conditions

This research underscores the compound's significance in contemporary medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume